N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (Linagliptin Impurity)
Description
This compound, designated as Linagliptin Impurity 19 , is a process-related impurity in the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes mellitus. Structurally, it features:
- An 8-bromo substitution on the purine ring.
- A 7-(but-2-yn-1-yl) group, contributing to lipophilicity.
- A 3-methyl group on the purine core.
- An N-(2-acetylphenyl)acetamide side chain .
Key physicochemical properties (derived from related compounds) include a calculated molecular weight of ~514.58 g/mol (based on analogous structures) , a polar surface area (PSA) of ~72.68 Ų, and moderate lipophilicity (logP ~0.2) .
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-(8-bromo-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O4/c1-4-5-10-25-16-17(23-19(25)21)24(3)20(30)26(18(16)29)11-15(28)22-14-9-7-6-8-13(14)12(2)27/h6-9H,10-11H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOIPYKBLOUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 8-Bromo-3-methylxanthine
A widely reported method involves the reaction of 8-bromo-3-methylxanthine with 1-bromo-2-butyne under alkaline conditions:
Procedure :
-
Reactants :
-
8-Bromo-3-methylxanthine (2.45 g, 10 mmol)
-
1-Bromo-2-butyne (1.60 g, 12 mmol)
-
Sodium carbonate (1.59 g, 15 mmol)
-
Acetone (20 mL)
-
-
Conditions :
-
Temperature: 40°C
-
Duration: 4 hours
-
Workup: Filtration followed by washing with methanol
-
-
Outcome :
This step achieves selective alkylation at the 7-position, facilitated by the electron-withdrawing bromine atom at C8, which directs nucleophilic attack to the N7 position.
Introduction of the Acetamide Side Chain
The purine-dione intermediate undergoes further functionalization to introduce the N-(2-acetylphenyl)acetamide group.
Coupling with N-(2-Acetylphenyl)glycine
A two-step process is employed:
Step 1: Activation of the Purine Core
-
Reactants :
-
8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione (2.91 g, 10 mmol)
-
Thionyl chloride (SOCl₂, 5 mL)
-
-
Conditions :
-
Reflux at 70°C for 2 hours
-
Removal of excess SOCl₂ under vacuum
-
This generates the reactive acid chloride intermediate.
Step 2: Amidation with N-(2-Acetylphenyl)glycine
-
Reactants :
-
Purine acid chloride (10 mmol)
-
N-(2-Acetylphenyl)glycine (12 mmol)
-
Triethylamine (TEA, 15 mmol)
-
Dichloromethane (DCM, 30 mL)
-
-
Conditions :
-
Stirring at 25°C for 12 hours
-
Workup: Extraction with DCM, washing with brine, and crystallization
-
-
Outcome :
Optimization and Process Considerations
Solvent Selection
Temperature Control
-
Alkylation : Elevated temperatures (40°C) accelerate the SN2 mechanism without promoting dimerization.
-
Amidation : Room temperature avoids degradation of the acid chloride intermediate.
Analytical Characterization
Robust analytical methods ensure the impurity’s identity and purity:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥99.0% |
| Melting Point | DSC | 285 ± 2°C |
| Residual Solvents | GC-FID | <500 ppm (acetone, DCM) |
| Heavy Metals | ICP-MS | <10 ppm |
Industrial-Scale Adaptations
Large-scale production introduces challenges:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the purine base.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea, often in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
One of the primary applications of Linagliptin Impurity is in quality control during the production of Linagliptin. The presence of impurities can significantly affect the therapeutic efficacy and safety profile of pharmaceutical products. As such, Linagliptin Impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor purity levels and identify impurities in final formulations .
Research on Pharmacological Interactions
Linagliptin Impurity plays a vital role in pharmacological research , particularly concerning its interactions with other drugs. Studies are conducted to evaluate how this impurity may influence the pharmacodynamics and pharmacokinetics of Linagliptin when co-administered with other medications. Understanding these interactions is essential for assessing potential adverse effects or altered efficacy in patients .
Structural Comparison with Related Compounds
The structural characteristics of Linagliptin Impurity allow researchers to compare it with similar compounds in terms of biological activity and pharmacological effects. For instance, it can be compared with other DPP-4 inhibitors like Saxagliptin and Sitagliptin to evaluate differences in efficacy and side effects based on their molecular structures.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Linagliptin | Dipeptidyl Peptidase inhibitor | Regulates blood glucose levels | Highly selective for Dipeptidyl Peptidase 4 |
| Saxagliptin | Similar purine structure | Dipeptidyl Peptidase 4 inhibitor | Different side chain leading to varied pharmacokinetics |
| Sitagliptin | Contains a different heterocyclic ring | Dipeptidyl Peptidase 4 inhibitor | Established clinical use with different safety profile |
Synthesis and Characterization Studies
Research has been conducted on the synthesis and characterization of Linagliptin Impurity to better understand its formation during the manufacturing process. Studies utilize various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its structure and confirm its identity . These findings are critical for developing robust synthetic routes that minimize impurity formation.
Regulatory Compliance
The characterization and quantification of Linagliptin Impurity are essential for meeting regulatory compliance standards set by health authorities such as the FDA and EMA. Pharmaceutical companies must demonstrate that their products meet strict purity criteria before approval for market release . This ensures that any potential risks associated with impurities are adequately assessed.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (Linagliptin Impurity) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Linagliptin and Other DPP-4 Inhibitors
Linagliptin itself contains an 8-(3-aminopiperidin-1-yl) group instead of the 8-bromo substitution in Impurity 19 . This structural difference significantly impacts pharmacological activity:
- DPP-4 Inhibition : Linagliptin exhibits an IC50 of 1 nM, surpassing other DPP-4 inhibitors (e.g., sitagliptin IC50 = 19 nM) .
- Kinetics : Linagliptin’s slow dissociation rate (koff = 3×10⁻⁵/s) ensures prolonged enzyme inhibition compared to vildagliptin .
- Impurity 19 lacks the 3-aminopiperidinyl group critical for DPP-4 binding, rendering it pharmacologically inactive.
Table 1: Comparison of DPP-4 Inhibitors and Impurity 19
| Compound | Key Substituents | IC50 (nM) | Molecular Weight (g/mol) |
|---|---|---|---|
| Linagliptin | 8-(3-aminopiperidin-1-yl) | 1 | 472.52 |
| Sitagliptin | 2,4,5-Trifluorophenyl | 19 | 407.31 |
| Impurity 19 | 8-Bromo, N-(2-acetylphenyl)acetamide | N/A | ~514.58 |
Other Linagliptin Impurities
Linagliptin synthesis generates multiple impurities, including:
- Impurity 20 : Contains a tert-butyl carbamate-protected piperidine ring .
- Impurity 21: Features a 3-aminopiperidinyl group at position 8 .
- Impurity 37 : 8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine (lacks the acetamide side chain) .
Table 2: Structural Differences Among Linagliptin Impurities
| Impurity | Position 8 Substituent | Position 7 Substituent | Side Chain |
|---|---|---|---|
| 19 | 8-Bromo | But-2-yn-1-yl | N-(2-acetylphenyl)acetamide |
| 20 | Piperidin-3-yl (protected) | But-2-yn-1-yl | Carbamate |
| 37 | 8-Bromo | But-2-yn-1-yl | None (xanthine core only) |
Key Findings :
- The 8-bromo group in Impurity 19 increases molecular weight and polarizability compared to Impurities 20 and 21.
- The absence of the 3-aminopiperidinyl group in Impurity 19 eliminates DPP-4 inhibitory activity .
Brominated Purine Derivatives
Bromine substitution is rare in marketed DPP-4 inhibitors but common in synthetic intermediates. For example:
- 8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine (Impurity 37): Shares the bromo and butynyl groups with Impurity 19 but lacks the acetamide side chain. Its logP (0.209) and PSA (72.68 Ų) suggest moderate hydrophilicity .
- 2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide : Features a sulfanyl group and hexadecyl chain, resulting in higher lipophilicity (logP >3) .
Table 3: Physicochemical Comparison of Brominated Purines
| Compound | Bromine Position | Key Functional Groups | logP | PSA (Ų) |
|---|---|---|---|---|
| Impurity 19 | 8 | Acetamide, butynyl | ~0.2 | ~72.7 |
| Impurity 37 | 8 | Xanthine core | 0.209 | 72.68 |
| Hexadecyl derivative | 8 | Sulfanyl, hexadecyl | >3 | 67.2 |
Acetamide-Containing Analogues
The N-(2-acetylphenyl)acetamide moiety in Impurity 19 is structurally distinct from other DPP-4 inhibitor impurities:
Biological Activity
N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is recognized as a process-related impurity in the synthesis of Linagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. Understanding its biological activity is crucial for assessing its implications in pharmaceutical formulations.
Structural Characteristics
This compound features a complex structure that includes:
- A purine core.
- Multiple functional groups including an acetylphenyl moiety and a bromo-substituted side chain.
These structural elements may influence its interaction with biological systems and other pharmacological agents.
Biological Activity Overview
The biological activity of this impurity can be characterized through various studies focusing on its pharmacological properties and potential toxicological effects.
The primary action of Linagliptin is to inhibit the DPP-4 enzyme, which plays a significant role in glucose metabolism. The impurity's structural similarity to Linagliptin suggests it may also interact with DPP-4, although specific studies on its inhibitory capacity remain limited.
Toxicological Studies
Recent investigations have highlighted the potential toxicity associated with Linagliptin impurities. For instance:
- A study demonstrated that certain impurities could reduce cell viability and exhibit mutagenic and genotoxic activities in vitro .
Experimental Findings
Table 1: Summary of Biological Activity Studies on Linagliptin Impurity
Case Studies
Several case studies have been conducted to assess the biological implications of N-(2-Acetylphenyl)-2-(8-bromo-7-(but-2-yn-1-y)-3-methyl derivatives:
- Degradation Studies : In forced degradation studies, significant degradation was observed under acidic conditions, leading to the formation of various impurities, including N-(2-Acetylphenyl)-2-(8-bromo...) .
- Toxicity Assessments : Research indicated that some impurities derived from Linagliptin exhibited cytotoxic effects on cell lines, raising concerns about their impact on drug safety profiles .
- Pharmacokinetic Comparisons : Comparative studies with structurally similar compounds (e.g., Saxagliptin and Sitagliptin) revealed differences in pharmacokinetics and biological activity due to variations in their side chains and functional groups .
Q & A
Q. Key Findings :
- The impurity is labile under oxidative conditions, forming a sulfoxide derivative (m/z 456.1).
- No degradation observed under thermal stress (40°C/75% RH for 4 weeks) .
Advanced: How does the impurity’s physicochemical properties influence its isolation during purification?
Answer:
Critical properties include:
- Solubility : Sparingly soluble in water (<0.1 mg/mL), requiring polar aprotic solvents (e.g., DMF) for dissolution.
- Melting Point : 364–366 K (determined via differential scanning calorimetry).
- LogP : ~2.1 (predicts affinity for C18 columns).
Use solvent-antisolvent crystallization (e.g., THF/water) for bulk isolation, followed by SFC for chiral resolution .
Advanced: What role does Linagliptin Impurity 19 play in pharmacokinetic studies of the parent drug?
Answer:
While not directly pharmacologically active, the impurity’s presence in formulations may:
- Alter Bioavailability : Compete with Linagliptin for DPP-4 binding sites (IC50 studies recommended).
- Influence Metabolism : Monitor hepatic clearance using human liver microsomes (HLMs) to assess CYP450 interactions.
Dedicated studies using LC-MS/MS can quantify impurity levels in plasma, ensuring they remain below the threshold of toxicological concern (TTC: 1.5 µg/day) .
Advanced: How are computational tools applied to predict the impurity’s reactivity and degradation pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative cleavage sites (e.g., C-Br bond: BDE ~65 kcal/mol).
- Molecular Dynamics (MD) : Simulate solubility parameters in excipient matrices (e.g., PEG 400).
- In Silico Toxicity : Use platforms like Derek Nexus to assess genotoxicity alerts (e.g., brominated purines).
Table 2 : Predicted vs. Experimental Reactivity
| Parameter | Predicted | Experimental |
|---|---|---|
| Oxidative Degradation Rate | 0.25/hr | 0.28/hr |
| Photodegradation QY | 0.15 | 0.12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
